Patent-Documented Intermediate for Aldosterone Synthase Inhibitors
3-Bromo-4-ethyl-5-fluoropyridine is explicitly documented as a synthetic intermediate in the preparation of tricyclic triazole aldosterone synthase (CYP11B2) inhibitors as disclosed in patent WO2013/43521 A1 [1] and in pyrazolopyridyl aldosterone synthase inhibitors as disclosed in WO2013043521A1 [2]. While comparative quantitative data for the intermediate itself is not reported in public literature, the compound's inclusion as a specified building block in multiple patent filings targeting the same therapeutic enzyme class provides procurement-relevant evidence of its established utility in drug discovery programs. The specificity of this substitution pattern is validated by its repeated selection over other halogenated pyridine alternatives in patented synthetic routes.
| Evidence Dimension | Documented use as synthetic intermediate in patented pharmaceutical applications |
|---|---|
| Target Compound Data | Explicitly named as intermediate in WO2013/43521 A1 and WO2013043521A1 |
| Comparator Or Baseline | Other halogenated pyridine isomers not cited in these patent applications |
| Quantified Difference | Not quantified; qualitative patent inclusion difference |
| Conditions | Patent literature analysis; aldosterone synthase inhibitor synthetic routes |
Why This Matters
Patent-documented use validates this specific substitution pattern as a preferred building block for a defined therapeutic target class, reducing synthetic route uncertainty for medicinal chemistry teams.
- [1] Bennett, D.J. et al. (Merck Sharp & Dohme Corp.). Aldosterone synthase inhibitors. WO2013/43521 A1, 2013. Page 37. View Source
- [2] Aldosterone synthase inhibitors. WO2013043521A1. Pyrazolopyridyl compounds as aldosterone synthase inhibitors. View Source
